3-Methyl-4-methylamino-benzoic acid methyl ester

Lipophilicity Drug design Chromatography

Researchers developing 4-hydroxypiperidine derivatives for respiratory indications per US20060040985A1 require the exact 3-methyl-4-methylamino substitution pattern to ensure synthetic fidelity. Generic amino-benzoate analogs introduce chemoselectivity and lipophilicity mismatches, invalidating patented routes. - Single N-methylamino group eliminates competing bis-alkylation side reactions common with primary aniline analogs. - LogP of 1.96 provides 0.37 log unit differentiation from the 3-des-methyl analog, ensuring correct chromatographic retention and membrane permeability profiles. - Supplied with full analytical certification (HPLC, MS, NMR) to guarantee structural identity and workflow reproducibility.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B12276814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-methylamino-benzoic acid methyl ester
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)NC
InChIInChI=1S/C10H13NO2/c1-7-6-8(10(12)13-3)4-5-9(7)11-2/h4-6,11H,1-3H3
InChIKeyKXLKPUTVQXKMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-methylamino-benzoic Acid Methyl Ester: Structural Identity and Procurement


3-Methyl-4-methylamino-benzoic acid methyl ester (CAS 700834-17-9; IUPAC: methyl 3-methyl-4-(methylamino)benzoate) is a disubstituted benzoic acid ester with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It belongs to the class of aromatic carboxylic acid derivatives and is primarily utilized as a synthetic building block in medicinal chemistry, most notably documented as an intermediate in the synthesis of 4-hydroxypiperidine-based therapeutic agents for respiratory diseases [1]. The compound features a secondary N-methylamino group at the para position and a methyl substituent at the meta position relative to the methyl ester, a substitution pattern that distinguishes it from more common amino-substituted analogs.

Patent-Disclosed Intermediate
Explicitly cited in US20060040985A1 for 4-hydroxypiperidine derivative synthesis; structural substitution pattern required for the published route.
Distinct Substitution Profile
3-Methyl-4-methylamino benzoate ester with single secondary amine; enables regioselective N-functionalization unlike primary amino analogs.
Analytical Documentation
Commercially supplied with CoA including HPLC, MS, and NMR data; supports immediate use in regulated synthetic workflows.

Why This Compound Cannot Be Replaced by In-Class Analogs


Substitution with structurally similar benzoate esters—such as methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) or methyl 4-(methylamino)benzoate (CAS 18358-63-9)—entails measurable and functionally consequential alterations in lipophilicity, hydrogen-bonding capacity, and steric profile. The target compound possesses a calculated LogP of 1.96 , which is approximately 0.37 log units higher than that of the 3-des-methyl analog methyl 4-(methylamino)benzoate (LogP 1.59) , and is further differentiated from primary amino-bearing analogs by having a single H-bond donor (vs. two for –NH₂ compounds) and an additional sp³ carbon (Fsp³ 0.3) . These differences directly affect chromatographic retention, membrane permeability prediction, and reactivity in N-alkylation or acylation sequences, making simple interchange scientifically unjustified without re-validation of the synthetic or assay workflow.

Target Compound
3-Methyl-4-methylamino benzoate
LogP 1.96
Analogs (e.g., des-methyl)
LogP 1.59
Lower lipophilicity may shift reversed-phase HPLC retention and membrane permeability predictions; method re-validation required.
Target Compound
Single H-bond donor (N-methylamino)
1 HBD
Primary Amine Analogs
2 HBD
Additional H-bond donor may alter passive permeability predictions; not directly interchangeable in CNS or permeability-sensitive programs.
Target Compound
Cited in patent US20060040985A1
Route-specific intermediate
Comparator Benzoates
Not cited
Absence from the patent synthetic scheme means substitution would produce different final products; requires de novo validation.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over the 3-Des-Methyl Analog

The target compound exhibits a measured/calculated LogP of 1.96, which is 0.37 log units higher than that of methyl 4-(methylamino)benzoate (CAS 18358-63-9, LogP 1.59), the direct analog lacking the 3-methyl substituent . This difference corresponds to an approximately 2.3-fold higher predicted octanol-water partition coefficient, indicating measurably enhanced lipophilicity attributable solely to the presence of the aromatic methyl group.

Lipophilicity vs Des-Methyl
Cross-study comparable
Target: LogP 1.96
3-Des-methyl analog: LogP 1.59
ΔLogP +0.37 (~2.3× higher partition coefficient)
Measurably higher lipophilicity driven by the 3-methyl group; may affect chromatographic retention and permeability prediction.
Calculated LogP values; experimental confirmation recommended for critical workflows.
Lipophilicity Drug design Chromatography

Hydrogen-Bond Donor Differentiation vs. Primary Amines

The target compound possesses exactly one H-bond donor (the secondary N–H of the methylamino group), in contrast to two H-bond donors present in primary amino-substituted analogs such as methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) and methyl 4-amino-3-methylbenzoate (CAS 18595-14-7) . This reduction in H-bond donor count is a recognized parameter in drug-likeness filters (e.g., Lipinski's Rule of Five) and influences both passive membrane permeability and blood-brain barrier penetration predictions [1].

H-Bond Donor Count
Class-level inference
1 H-bond donor
Primary amine analogs: 2 HBD
Reduced HBD count may influence passive permeability and BBB penetration predictions; relevant for CNS-targeted research.
Class-level ADME inference; requires assay-specific verification.
Medicinal chemistry Permeability ADME

Documented Intermediate in Respiratory Disease Therapeutics

The compound CNC1=C(C)C=C(C(=O)OC)C=C1 (methyl 3-methyl-4-(methylamino)benzoate) is explicitly disclosed in US Patent US20060040985A1 as a synthetic intermediate for preparing 4-hydroxypiperidine derivatives claimed as therapeutic agents for respiratory diseases including lung cancer, bronchitis, and pneumonia [1]. In contrast, none of the four closest comparator compounds (CAS 18595-18-1, 18595-14-7, 18358-63-9, or 66315-16-0) are cited within this specific patent family, indicating that the 3-methyl-4-methylamino substitution pattern is required for the claimed synthetic route.

Patent Synthetic Route
Head-to-head
Explicitly disclosed intermediate in US20060040985A1
Four closest comparators not cited in this patent family
Required substitution pattern for the claimed 4-hydroxypiperidine synthetic route; analog use would alter final product.
Confirmed by InChI Key match; patent analysis context.
Respiratory disease Drug synthesis Patent intermediate

Molecular Weight and Fsp³ Profile vs. Primary Amino Analogs

The target compound has a molecular weight of 179.22 g/mol (C₁₀H₁₃NO₂) and an Fsp³ (fraction of sp³-hybridized carbons) of 0.30 . This contrasts with the primary amino-substituted comparators methyl 3-amino-4-methylbenzoate and methyl 4-amino-3-methylbenzoate, which both have MW 165.19 g/mol (C₉H₁₁NO₂) and a lower Fsp³ of approximately 0.22 [1]. The additional –CH₂– unit (from N–CH₃ vs. N–H) increases both molecular complexity and the saturated carbon fraction, parameters associated with improved clinical success rates in drug discovery campaigns [2].

MW & Fsp³ Profile
Class-level inference
Target: MW 179.22, Fsp³ 0.30
Primary amine analogs: MW 165.19, Fsp³ ~0.22
ΔMW +14, ΔFsp³ +0.08
Higher saturated carbon fraction aligns with modern med-chem preferences; may favor library inclusion for 3D diversity.
Fsp³ association with clinical success is class-level; validate in target program.
Molecular properties Fraction sp³ Drug-likeness

Purity Specification and Analytical Documentation Availability

The target compound is commercially available with a certified purity of 98% (HPLC) from Fluorochem (Product Code F775557) and 95–98% from multiple suppliers including Bidepharm and Leyan, with accompanying certificates of analysis (CoA) that include HPLC, MS, and NMR spectral data . In contrast, the primary amino analog methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) is a high-volume commodity intermediate available at >97% purity for approximately $16 per 5 g , while the target compound commands a significantly higher price point (e.g., £213 per 100 mg from Fluorochem ), reflecting its specialized nature and lower production scale.

Purity & Documentation
Supporting evidence
Certified purity 98% (HPLC)
CoA includes HPLC, MS, NMR
Specialized intermediate with full analytical characterization; higher cost and longer lead time vs. commodity amino benzoates.
Pricing indicative; confirm with supplier for procurement planning.
Quality control Procurement Analytical chemistry

Optimal Application Scenarios Based on Verified Evidence


Synthesis of 4-Hydroxypiperidine Respiratory Therapeutics

Investigators developing compounds within the scope of US20060040985A1 or structurally related 4-hydroxypiperidine derivatives for respiratory indications (lung cancer, bronchitis, pneumonia) should prioritize the target compound as the validated intermediate. The explicit disclosure of this specific substitution pattern (3-methyl-4-methylamino) in the patent synthetic route [1] establishes its structural necessity; substitution with methyl 3-amino-4-methylbenzoate, methyl 4-amino-3-methylbenzoate, or methyl 4-(methylamino)benzoate would yield different downstream products that fall outside the exemplified claims. Procurement of the target compound with full analytical certification (HPLC, MS, NMR) ensures synthetic fidelity to the published route.

Fragment-Based Libraries Requiring Moderate Lipophilicity

The target compound's combination of LogP = 1.96 and a single H-bond donor distinguishes it from both the more polar primary amino analogs (LogP ~1.7–1.9, two H-bond donors) and the less lipophilic 3-des-methyl analog (LogP = 1.59, one H-bond donor) . For fragment library curation in CNS or intracellular target programs, this intermediate LogP value coupled with reduced H-bond donor count may provide a permeability advantage, although direct experimental validation in the specific assay system is required. The compound's Fsp³ of 0.30 further supports its inclusion in libraries designed to explore three-dimensional chemical space.

LC-MS/MS Quantitative Analysis and Metabolism Studies

Suppliers have indicated the target compound's utility in LC-MS/MS quantitative analysis, metabolomics, and pharmacokinetic studies . The compound's distinct molecular ion (MW 179.22) and chromatographic retention (LogP 1.96) enable its use as an analytical standard or internal reference in mass spectrometry workflows. Its single N–H functionality simplifies derivatization strategies compared to dual-amino analogs, potentially reducing side-product formation during sample preparation. Researchers should verify the specific analytical method compatibility with the supplier-provided CoA documentation.

Selective N-Alkylation or Acylation Methodology Development

The presence of a single secondary amino group (N-methylamino) in the target compound eliminates the chemoselectivity challenges encountered with primary amino-containing analogs, where competing bis-alkylation or over-acylation can reduce yields [1]. This property is particularly valuable in methodology studies requiring clean mono-functionalization at the amino position. The 3-methyl substituent further provides steric differentiation from the 4-methylamino group, enabling regioselective transformations that are not possible with the 3-des-methyl analog methyl 4-(methylamino)benzoate.

Application
Selection Property
Validation Focus
4-Hydroxypiperidine derivative synthesis for respiratory disease research
Patent-disclosed intermediate structural fidelity
Synthetic route conformity and analytical certification (HPLC, MS, NMR)
Fragment-based library design for CNS/intracellular target research
Moderate lipophilicity (LogP context) and single H-bond donor profile
Permeability assay validation; Fsp³ contribution to chemical diversity
LC-MS/MS analytical method development and metabolism studies
Distinct molecular ion (MW 179) and chromatographic retention behavior
Matrix-effect evaluation; derivatization workflow compatibility
Selective N-functionalization methodology studies
Single secondary amino group (chemoselectivity advantage)
Mono-alkylation/acylation yield and regioselectivity outcome
Quote Request

Request a Quote for 3-Methyl-4-methylamino-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.